(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol

Glycosidase inhibition Iminosugar pharmacology N-alkylation SAR

(2R,3R,4R)-2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol (CAS 117956‑55‑5), commonly designated MeDAB or N‑methyl‑1,4‑dideoxy‑1,4‑imino‑D‑arabinitol, is a polyhydroxylated N‑alkylpyrrolidine iminosugar with the (2R,3R,4R) absolute configuration. It belongs to the class of nitrogen‑in‑the‑ring sugar mimics and serves as a structurally well‑defined chiral building block for medicinal chemistry and glycosidase inhibitor research.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 117956-55-5
Cat. No. B1207403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
CAS117956-55-5
Synonyms3' Methyl 4 dimethylaminoazobenzene
3'-Methyl-4-dimethylaminoazobenzene
Dimethyl-p-(m-tolylazo)aniline
MeDAB
Methyldimethylaminoazobenzene
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCN1CC(C(C1CO)O)O
InChIInChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5-,6-/m1/s1
InChIKeyUBVOJPDDTVFNFJ-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R,4R)-2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol (CAS 117956-55-5) – Iminosugar Procurement Baseline


(2R,3R,4R)-2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol (CAS 117956‑55‑5), commonly designated MeDAB or N‑methyl‑1,4‑dideoxy‑1,4‑imino‑D‑arabinitol, is a polyhydroxylated N‑alkylpyrrolidine iminosugar with the (2R,3R,4R) absolute configuration . It belongs to the class of nitrogen‑in‑the‑ring sugar mimics and serves as a structurally well‑defined chiral building block for medicinal chemistry and glycosidase inhibitor research [1].

Why MeDAB Cannot Be Straight‑Swapped with DAB or Other Iminosugars – Procurement Risk Alert


Although MeDAB is the direct N‑methylated analogue of 1,4‑dideoxy‑1,4‑imino‑D‑arabinitol (DAB), simple N‑alkylation profoundly reshapes the pyrrolidine‑ring conformation and, consequently, the enzyme‑inhibition fingerprint [1]. The parent DAB behaves as a broad‑spectrum inhibitor of intestinal α‑glucohydrolases, α‑glucosidase II and Golgi α‑mannosidases I/II, whereas its N‑methyl derivative exhibits a markedly reduced inhibitory potential against all tested glycosidases [1]. Therefore, procurement specifications that treat MeDAB and DAB as interchangeable risk selecting an agent with an entirely different pharmacological profile.

MeDAB (CAS 117956-55-5) – Quantitative Differentiation Evidence vs. Closest In‑Class Analogs


Glycosidase Inhibition Profile – MeDAB vs. Parent DAB (Pan‑Assay Comparison)

In a study directly comparing the parent 1,4‑dideoxy‑1,4‑imino‑D‑arabinitol (DAB, compound 4) with its N‑methyl (MeDAB, compound 5) and N‑butyl (compound 6) derivatives across a panel of glycosidases, N‑alkylation of DAB caused a marked decrease in inhibitory potency against all enzymes tested, including intestinal α‑glucohydrolases, α‑glucosidase II, and Golgi α‑mannosidases I and II [1]. The authors attributed this universal loss of inhibition to a significant conformational change in the five‑membered ring induced by the N‑substituent [1].

Glycosidase inhibition Iminosugar pharmacology N-alkylation SAR

HIV‑1 Replication Activity – MeDAB vs. N‑Alkyl‑Deoxynojirimycins

In the same study, the anti‑HIV‑1 activity of nine nitrogen‑in‑the‑ring sugar analogues was evaluated by inhibition of virus‑induced cytopathogenicity in MT‑4 and MOLT‑4 cells [1]. N‑Methyl‑deoxynojirimycin (compound 2) and N‑butyl‑deoxynojirimycin (compound 3) displayed EC₅₀ values of 69 µg/mL and 49 µg/mL (MT‑4) and 100 µg/mL and 37 µg/mL (MOLT‑4), respectively. In contrast, none of the furanose analogues—including MeDAB (compound 5), its N‑butyl homologue (compound 6), and the parent DAB (compound 4)—exhibited any inhibitory effect on HIV‑1 replication [1].

Antiviral screening HIV-1 Iminosugar selectivity

Conformational Distinction – MeDAB vs. DAB (Ring‑Puckering Analysis)

¹H NMR analysis using ³J(H,H) coupling constants and quantitative NOE experiments revealed that the five‑membered ring conformation of 1,4‑dideoxy‑1,4‑imino‑D‑arabinitol (compound 4) differs significantly from that of its N‑methyl (MeDAB, compound 5) and N‑butyl (compound 6) derivatives [1]. The presence and length of the N‑alkyl substituent directly alters the ring pucker, providing a structural rationale for the divergent biological profiles [1].

Conformational analysis NMR spectroscopy Structure‑activity relationship

Where MeDAB (CAS 117956-55-5) Delivers Unique Value – Evidence‑Backed Application Scenarios


Selective Glycosidase Tool Compound for Target Deconvolution

Because MeDAB exhibits broadly diminished glycosidase inhibition relative to DAB [1], it can serve as a negative‑control probe or a starting scaffold for designing inhibitors that avoid the off‑target activities inherent to the parent. Research groups focused on glycogen phosphorylase or α‑glucosidase I selectivity may prefer MeDAB for its narrower inhibition fingerprint.

Conformation‑Driven Structure‑Based Drug Design

The distinct five‑membered ring conformation of MeDAB, confirmed by quantitative NMR [1], makes it a valuable stereochemical building block for crystallography and molecular‑modeling studies aimed at mapping enzyme active‑site topologies. Procurement for fragment‑based screening libraries that require a defined N‑methylpyrrolidine geometry should specify the (2R,3R,4R) enantiomer.

Antiviral Screening Exclusion Control

The complete lack of anti‑HIV‑1 activity for MeDAB and all other furanose iminosugars in the Asano et al. panel [1] establishes these compounds as negative controls. Laboratories evaluating novel antiviral agents can use MeDAB to confirm that observed activity is not due to general iminosugar cytotoxicity or nonspecific mechanisms.

Natural‑Product Authenticity and Chiral Purity Benchmark

MeDAB occurs naturally in Angylocalyx pynaertii [1]; its (2R,3R,4R) stereochemistry can be leveraged as a chiral‑purity standard for analytical method development and for verifying the enantiomeric excess of synthetic batches, thereby supporting quality‑by‑design procurement workflows.

Quote Request

Request a Quote for (2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.